3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea
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Overview
Description
3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea is a synthetic organic compound with the molecular formula C16H23BrN2O4. It is characterized by the presence of an acetyl group, a bromo-substituted hydroxypropoxy group, and a diethylurea moiety. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-bromo-2-hydroxypropyl bromide with 4-hydroxyacetophenone to form 3-bromo-2-hydroxypropoxy-4-acetylphenol.
Urea Formation: The intermediate is then reacted with diethylamine and phosgene to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromo group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles in the presence of a base like potassium carbonate in DMF (Dimethylformamide).
Major Products
Oxidation: 3-[3-Acetyl-4-(3-oxopropoxy)phenyl]-1,1-diethylurea.
Reduction: 3-[3-(1-Hydroxyethyl)-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea.
Substitution: 3-[3-Acetyl-4-(3-amino-2-hydroxypropoxy)phenyl]-1,1-diethylurea.
Scientific Research Applications
3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3-[3-Acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl]-1,1-diethylurea: Similar structure but with a chlorine atom instead of bromine.
3-[3-Acetyl-4-(3-methyl-2-hydroxypropoxy)phenyl]-1,1-diethylurea: Similar structure but with a methyl group instead of bromine.
Uniqueness
3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other similar compounds cannot. This makes it a valuable compound for targeted synthetic applications and research studies.
Properties
IUPAC Name |
3-[3-acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-4-19(5-2)16(22)18-12-6-7-15(14(8-12)11(3)20)23-10-13(21)9-17/h6-8,13,21H,4-5,9-10H2,1-3H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVQKIDNDABIDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CBr)O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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